Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-
Overview
Description
The compound Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, is a chemical that features a cyclohexyl group and a pyridinyl group connected through a methanone moiety, with an oxime functional group in the (E) configuration. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some properties and behaviors.
Synthesis Analysis
The synthesis of related compounds involves the formation of key intermediates that can undergo various reactions. For instance, the photo-Nazarov cyclisation of 1-cyclohexenyl-phenyl-methanone involves the reaction between primary and secondary key intermediates, such as enols, which are kinetically stable but react with atmospheric oxygen . This suggests that the synthesis of Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, may also involve sensitive intermediates that require careful handling to prevent unwanted side reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, can be quite complex. For example, a second monoclinic polymorph of (E)-phenyl(pyridin-2-yl)methanone oxime crystallizes in a specific space group and features a dihedral angle between the pyridine and phenyl rings . This indicates that the molecular structure of Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, would also likely exhibit specific geometric arrangements and crystalline properties.
Chemical Reactions Analysis
Chemical reactions involving compounds with methanone and oxime groups can be diverse. The photo-Nazarov cyclisation mentioned in one of the papers is a complex reaction that involves Michael-type addition and can lead to various products depending on the reaction conditions . This implies that Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, may also participate in a range of chemical reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, can be inferred from related compounds. The presence of hydrogen bonds and C—H⋯π interactions in the crystal structure of a similar compound suggests that Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, may also exhibit such intermolecular interactions, which can influence its melting point, solubility, and crystal packing . The sensitivity of related enols to atmospheric oxygen indicates that Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, might also be susceptible to oxidation, which would affect its stability and storage conditions .
Scientific Research Applications
Polymorphic Studies
- A Second Monoclinic Polymorph of (E)-Phenyl(Pyridin-2-yl)Methanone Oxime : This study discusses a second monoclinic polymorph of a compound closely related to Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-. It highlights the different crystalline structures and their implications in the field of crystallography (Rodríguez-Mora et al., 2013).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity of Derivatives : A study on the synthesis of various derivatives of a compound similar to Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, demonstrated significant antimicrobial properties. This indicates potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Chemical Reaction Studies
- Base-Catalysed Aromatic Nucleophilic Substitution Reactions : This research explored the reaction kinetics of substituted cyclohexanone oximes in various solvents, offering insights into the reactivity and potential applications of these compounds in chemical synthesis (Jain, Gupta, & Kumar, 1990).
Synthetic Chemistry and Structural Studies
- Unexpected Products in Condensation Reactions : The study focused on unexpected products from condensation reactions involving compounds similar to Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-. This research aids in understanding complex reaction pathways and could inform the synthesis of novel compounds (Rusnac et al., 2020).
Biological Activity Studies
- Antibacterial Evaluation and Computational Study : This paper discusses the synthesis and antibacterial evaluation of derivatives of Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, highlighting their potential in the development of new antibacterial agents. It also includes molecular docking and computational studies, which are crucial for understanding the interaction mechanisms of these compounds (Chaudhary, Shukla, & Kant, 2021).
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[cyclohexyl(pyridin-2-yl)methylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10,15H,1-3,6-7H2/b14-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPZTYVDZIZIPV-WYMLVPIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=NO)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C(=N\O)/C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425190 | |
Record name | Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- | |
CAS RN |
61890-43-5 | |
Record name | Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.